molecular formula C9H16O2 B14402285 2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethan-1-ol CAS No. 89654-08-0

2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethan-1-ol

Cat. No.: B14402285
CAS No.: 89654-08-0
M. Wt: 156.22 g/mol
InChI Key: AUUZOUJWPMVBLT-UHFFFAOYSA-N
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Description

2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethan-1-ol is an organic compound with a unique structure that combines a cyclohexene ring with an ether and alcohol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-methylcyclohex-3-en-1-ol with ethylene oxide under basic conditions. This reaction typically requires a catalyst such as potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of 3-methylcyclohex-3-en-1-one followed by etherification with ethylene glycol. This process is optimized for high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the cyclohexene ring can be reduced to form a cyclohexane derivative.

    Substitution: The ether linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as sodium hydride or lithium aluminum hydride can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethanal.

    Reduction: Formation of 2-[(3-Methylcyclohexyl)oxy]ethan-1-ol.

    Substitution: Formation of various substituted ethers depending on the nucleophile used.

Scientific Research Applications

2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethan-1-ol involves its interaction with various molecular targets. The alcohol and ether functional groups allow it to participate in hydrogen bonding and other intermolecular interactions, which can influence its biological activity. The cyclohexene ring provides a hydrophobic core that can interact with lipid membranes and other hydrophobic environments.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylcyclohex-3-en-1-ol
  • 3-Methylcyclohex-3-en-1-one
  • 2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol

Uniqueness

2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethan-1-ol is unique due to the presence of both an ether and alcohol functional group, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. Additionally, the combination of these functional groups with the cyclohexene ring provides a unique structural framework that can be exploited for various applications in research and industry.

Properties

CAS No.

89654-08-0

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2-(3-methylcyclohex-3-en-1-yl)oxyethanol

InChI

InChI=1S/C9H16O2/c1-8-3-2-4-9(7-8)11-6-5-10/h3,9-10H,2,4-7H2,1H3

InChI Key

AUUZOUJWPMVBLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC(C1)OCCO

Origin of Product

United States

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